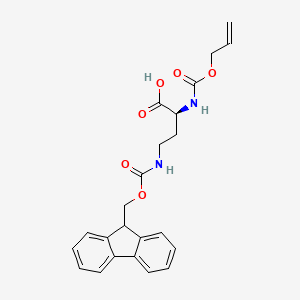

Aloc-L-Dab(Fmoc)-OH

Description

Aloc-L-Dab(Fmoc)-OH (CAS: 204316-32-5) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the allyloxycarbonyl (Aloc) group on the side-chain amino group of L-2,4-diaminobutyric acid (Dab). The molecular formula is C₂₃H₂₄N₂O₆, with a molecular weight of 424.45 g/mol. The Fmoc group is base-labile (removed by piperidine), while the Aloc group is acid-stable but cleavable via palladium-catalyzed allyl transfer, enabling sequential deprotection strategies .

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25-20(21(26)27)11-12-24-22(28)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPHZILENMWURB-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aloc-L-Dab(Fmoc)-OH typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The Aloc group is introduced using allyl chloroformate in the presence of a base such as triethylamine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Aloc-L-Dab(Fmoc)-OH can undergo oxidation reactions, particularly at the allyl group.

Reduction: The compound can be reduced to remove the protecting groups under specific conditions.

Substitution: The amino groups can participate in substitution reactions to form peptide bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone can be used.

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used to remove the Aloc group.

Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Chemistry: Aloc-L-Dab(Fmoc)-OH is used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide sequences.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of Aloc-L-Dab(Fmoc)-OH involves the selective protection and deprotection of amino groups. The Aloc group can be removed under mild conditions using palladium catalysts, while the Fmoc group can be removed using bases like piperidine. This allows for the stepwise synthesis of peptides with precise sequences.

Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate biological pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Fmoc-Based Protection

Fmoc is widely used in SPPS due to its UV-detectability (λmax = 289–301 nm) and base-labile cleavage . For example:

Side-Chain Protection

- Aloc vs. Trt/Thp : Aloc provides orthogonal deprotection under neutral conditions, avoiding harsh acids required for Trt/Thp removal .

Deprotection Efficiency and Racemization

- Fmoc-Cys(MBom)-OH : Exhibits low racemization (0.8–1.3%) due to the electron-donating MBom group stabilizing the thiol .

- Fmoc-Trp(Boc)-OH : Boc deprotection requires stronger TFA (60%) than Thp, leading to incomplete cleavage and side reactions .

- This compound : The Aloc group’s stability under basic conditions minimizes side-chain interference during Fmoc removal, though Pd-mediated cleavage may require optimization .

Analytical Characterization

Biological Activity

Aloc-L-Dab(Fmoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid, is a compound that has gained attention in the field of peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both Fmoc (9-Fluorenylmethyloxycarbonyl) and Alloc (Allyloxycarbonyl) protecting groups. These groups are essential for the stability and reactivity of the compound during peptide synthesis. The chemical structure can be summarized as follows:

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

Synthesis Methods

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The incorporation of Fmoc and Alloc groups allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. The following table summarizes key steps in the synthesis:

| Step | Description |

|---|---|

| 1 | Loading of Fmoc-Dab(Alloc)-OH onto resin |

| 2 | Coupling with other amino acids using standard Fmoc protocols |

| 3 | Deprotection of Fmoc group using piperidine |

| 4 | Deprotection of Alloc group using palladium catalysts |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug delivery and therapeutic applications. Its structural features contribute to enhanced cellular uptake and bioactivity.

Antibacterial Activity

In a study examining the antibacterial properties of chimeric peptides synthesized using this compound, it was found that the presence of L-Dab residues significantly enhanced antibacterial activity against Gram-negative bacteria. Specifically, peptides incorporating L-Dab showed improved binding affinity and membrane disruption capabilities compared to their non-Dab counterparts .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that peptides containing this compound can effectively deliver chemotherapeutic agents such as methotrexate (MTX) into resistant cancer cells. In vitro studies revealed that these conjugates exhibited a higher cytotoxic effect than free MTX, particularly in drug-resistant cell lines such as MDA-MB-231 . The following table outlines key findings from cytotoxicity assays:

| Compound | EC50 (µM) | Cell Line | Effectiveness |

|---|---|---|---|

| Free Methotrexate | 1.0 | MDA-MB-231 | Standard |

| Peptide-MTX Conjugate | 0.05 | MDA-MB-231 | 20x more effective |

Case Study 1: Peptide-MTX Conjugates

A recent study explored the use of this compound in the design of peptide-MTX conjugates aimed at overcoming drug resistance in breast cancer cells. The results indicated that these conjugates not only improved cellular uptake but also enhanced cytotoxicity against resistant cell lines, suggesting a promising approach for targeted cancer therapy .

Case Study 2: Antibacterial Peptides

Another investigation focused on synthesizing cyclic peptides using this compound to evaluate their antibacterial properties. The study showed that cyclic peptides exhibited significantly higher antibacterial activity compared to linear counterparts, attributed to their unique conformational stability and membrane interaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.